molecular formula C42H62F3N11O11 B8075415 ATWLPPR Peptide (TFA)

ATWLPPR Peptide (TFA)

Cat. No.: B8075415
M. Wt: 954.0 g/mol
InChI Key: UWSUTUJDKRWLMC-AMDKFYLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATWLPPR Peptide (TFA) is a heptapeptide that acts as a selective inhibitor of neuropilin-1. It inhibits the binding of vascular endothelial growth factor 165 to neuropilin-1, making it a valuable compound in the research of angiogenesis. This peptide has shown potential in reducing early retinal damage caused by diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATWLPPR Peptide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of ATWLPPR Peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

ATWLPPR Peptide (TFA) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

Scientific Research Applications

ATWLPPR Peptide (TFA) has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Investigated for its role in inhibiting angiogenesis and reducing oxidative stress.

    Medicine: Potential therapeutic agent for conditions involving abnormal blood vessel growth, such as cancer and diabetic retinopathy.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

ATWLPPR Peptide (TFA) exerts its effects by selectively inhibiting neuropilin-1. This inhibition prevents the binding of vascular endothelial growth factor 165 to neuropilin-1, thereby blocking the signaling pathways involved in angiogenesis. The peptide also reduces oxidative stress and inflammation, contributing to its protective effects in diabetic retinopathy .

Comparison with Similar Compounds

Similar Compounds

    RGD Peptide: Another peptide that targets integrins and inhibits angiogenesis.

    VEGF Inhibitors: Compounds like bevacizumab that inhibit vascular endothelial growth factor.

Uniqueness

ATWLPPR Peptide (TFA) is unique in its selective inhibition of neuropilin-1, which distinguishes it from other angiogenesis inhibitors that target different pathways. Its ability to reduce oxidative stress and inflammation further enhances its therapeutic potential .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSUTUJDKRWLMC-AMDKFYLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62F3N11O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ATWLPPR Peptide (TFA)
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ATWLPPR Peptide (TFA)
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ATWLPPR Peptide (TFA)
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ATWLPPR Peptide (TFA)
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ATWLPPR Peptide (TFA)
Reactant of Route 6
ATWLPPR Peptide (TFA)

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